molecular formula C8H15NO B6235905 3-(oxetan-3-yl)piperidine CAS No. 1273568-27-6

3-(oxetan-3-yl)piperidine

Cat. No.: B6235905
CAS No.: 1273568-27-6
M. Wt: 141.2
InChI Key:
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Description

3-(Oxetan-3-yl)piperidine is a heterocyclic compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxetan-3-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine ring. One common method is the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Oxetan-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate its binding to enzymes or receptors. The piperidine ring, being a common pharmacophore, can interact with various biological targets, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Oxetan-3-yl)piperidine is unique due to the presence of both an oxetane and a piperidine ring. This dual-ring structure imparts distinct physicochemical properties, making it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

CAS No.

1273568-27-6

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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